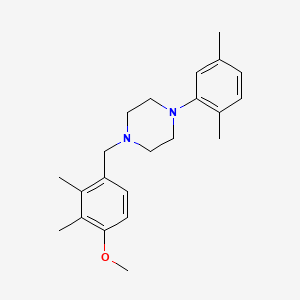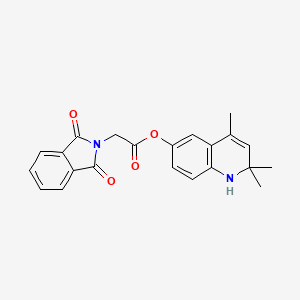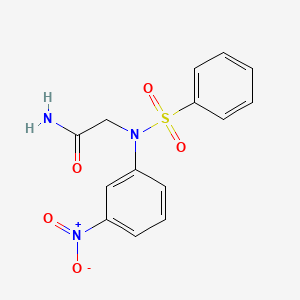
3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as N-(3-pyridinylmethyl)-3-(4-nitrophenyl)acrylamide or N-(3-pyridinylmethyl)-4-nitrocinnamamide.
Wirkmechanismus
The mechanism of action of 3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further investigation. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to exhibit cytotoxicity in some cell lines.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. One area of research is the development of more potent and selective COX-2 inhibitors based on this compound. Another area of research is the investigation of the potential anticancer activity of this compound in vivo. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide involves the reaction of 4-nitrobenzaldehyde with 3-pyridinemethanol in the presence of an acid catalyst to form the corresponding Schiff base. The Schiff base is then reacted with acryloyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-13-2-1-9-16-10-13)8-5-12-3-6-14(7-4-12)18(20)21/h1-10H,11H2,(H,17,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMYBOBBWOZTMD-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)
![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)



